molecular formula C30H46O4 B149905 16alpha-Hydroxydehydrotrametenolic acid CAS No. 176390-66-2

16alpha-Hydroxydehydrotrametenolic acid

Cat. No. B149905
M. Wt: 470.7 g/mol
InChI Key: XSLKAKROJKMHIT-WIUKAADNSA-N
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Description

16alpha-Hydroxydehydrotrametenolic acid is a metabolite of dehydroepiandrosterone (DHEA), which has been detected in human seminal plasma. It is a precursor of fetal 16alpha-hydroxylated estrogens, which are significant phenolic steroids during pregnancy. The levels of these estrogens have been used as biochemical markers for fetal well-being. In adults, increased levels of 16-hydroxylated estrogens have been associated with cancer risk and autoimmune diseases. The immunomodulatory effects of DHEA and its metabolites, including 16alpha-hydroxydehydroepiandrosterone, are of particular interest due to their potential immunoprotective properties .

Synthesis Analysis

The synthesis of related 16alpha-hydroxylated compounds has been explored through the conversion of diosgenin into various hydroxylated sterols. An efficient method for the inversion of a C-16beta hydroxyl to the C-16alpha position has been reported, which is relevant for the synthesis of 16alpha-hydroxylated steroids. This process involves several steps, including the unexpected beta-reduction of a C-15 ketone in a steroid, which allows for the transposition of a C-16beta hydroxyl to the C-15alpha position .

Molecular Structure Analysis

The molecular structure of 16alpha-hydroxydehydroepiandrosterone has been characterized by gas chromatography-mass spectrometry (GC-MS). The identification involves the use of pentafluorobenzyloxime trimethylsilyl ether derivatives and monitoring of specific mass fragments (m/z 266, 356, and 446). This analytical technique provides detailed information about the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and metabolism of 16alpha-hydroxydehydrotrametenolic acid and related compounds are complex. The synthesis from diosgenin, as mentioned, includes steps such as hydroxylation and inversion of hydroxyl groups at specific positions on the steroid backbone. The metabolism of DHEA to produce 16alpha-hydroxylated metabolites is also a significant biochemical pathway, with implications for both fetal development and adult health .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 16alpha-hydroxydehydrotrametenolic acid are not detailed in the provided papers, the general properties can be inferred from the structure and synthesis methods. The presence of hydroxyl groups suggests that it would have polar characteristics and could participate in hydrogen bonding. The steroid backbone indicates a rigid structure, which would influence its interaction with biological molecules and membranes .

Scientific Research Applications

Cosmetic and Therapeutic Applications

Hydroxy acids, including 16alpha-Hydroxydehydrotrametenolic acid, are frequently used in various cosmetic and therapeutic formulations. These compounds are known for providing beneficial effects on the skin, such as treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Despite their widespread use, the biological mechanisms of action of hydroxy acids are not fully understood and require further clarification. The contribution of cosmetic vehicles in the formulation of these acids is also significant and warrants additional studies (Kornhauser, Coelho, & Hearing, 2010).

Pharmacological and Industrial Importance

Phytochemicals like Syringic acid, a phenolic compound found in fruits and vegetables, show a wide range of therapeutic applications, including the prevention of diabetes, cardiovascular diseases, cancer, and cerebral ischemia. They also possess anti-oxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities. These properties highlight the potential of phenolic compounds, like 16alpha-Hydroxydehydrotrametenolic acid, in various biomedical fields. In addition to their therapeutic uses, these compounds have substantial industrial applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).

Cosmeceutical Significance and Future Perspectives

Hydroxycinnamic acids and their derivatives, including 16alpha-Hydroxydehydrotrametenolic acid, are recognized for their antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. These properties make them promising ingredients for anti-aging and anti-inflammatory products, preservatives, and hyperpigmentation-correcting agents in cosmetics. However, their poor stability, easy degradation, and oxidation present challenges. Microencapsulation techniques are being explored to enhance their stability and enable sustained release for topical applications. Despite their high potential, more studies are needed to validate their benefits in cosmetic formulations and to understand their skin permeability and topical bioavailability after application (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017).

properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-25,31-32H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,24+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLKAKROJKMHIT-WIUKAADNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16alpha-Hydroxydehydrotrametenolic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D He, W Gao, P Zeng, X Tan - Available at SSRN 4594201 - papers.ssrn.com
… Among them, the degree values of 16alpha-Hydroxydehydrotrametenolic acid, CA, Poricoic acid B, alisol C and Poricoic acid A were 36, 34, 33, 32 and 32 respectively, which are the …
Number of citations: 0 papers.ssrn.com
S Li, Y Yang, W Zhang, H Li, W Yu, C Gao… - Evidence-Based …, 2022 - hindawi.com
Purpose. Danggui Shaoyao San (DSS) was developed to treat the ischemic stroke (IS) in patients and animal models. The purpose of this study was to explore its active compounds …
Number of citations: 1 www.hindawi.com
F Teng, L Guo, Z Lu, Q Hao, S Zhang… - 2022 IEEE International …, 2022 - ieeexplore.ieee.org
Objective: This study aims to explore the mechanism of Qiwei Baizhu San in treating T2DM by high-throughput transcriptome sequencing. Methods: T2DM rats were made by STZ + high …
Number of citations: 2 ieeexplore.ieee.org
Z Wu, X Chen, W Ni, D Zhou, S Chai, W Ye, Z Zhang… - RSC …, 2021 - pubs.rsc.org
… Will tetracyclic triterpene 16alpha-hydroxydehydrotrametenolic acid (MOL000273) and pentacyclic triterpene hederagenin (MOL000296) comparison, MOL000273C16 and oxygen in …
Number of citations: 11 pubs.rsc.org
Z Xiong, C Zheng, Y Chang, K Liu, L Shu… - Evidence-based …, 2021 - hindawi.com
Objective. The purpose of this work is to study the mechanism of action of Duhuo Jisheng Decoction (DHJSD) in the treatment of osteoporosis based on the methods of bioinformatics …
Number of citations: 16 www.hindawi.com
J Lin, Q Wang, S Xu, S Zhou, D Zhong, M Tan… - Frontiers in …, 2022 - frontiersin.org
Hypertension is a major cardiovascular risk factor, which seriously affects the quality of life of patients. Banxia Baizhu Tianma Decoction (BXD) is a Chinese herbal formula that is widely …
Number of citations: 5 www.frontiersin.org
X Pan, K Chen, S Han, X Luo, D Zhang… - Frontiers in …, 2022 - frontiersin.org
Purpose: Wolfiporia cocos is frequently used in traditional Chinese medicine to treat depression. However, antidepressant-like effects of the main active ingredients of Wolfiporia cocos, …
Number of citations: 2 www.frontiersin.org

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